5-butyl-3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
“5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE” is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Step 1: Formation of the pyrrolopyrazole core through cyclization reactions.
Step 2: Introduction of the butyl and pentyl groups via alkylation reactions.
Step 3: Functionalization of the phenyl rings with hydroxyl and alkoxy groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Temperature and Pressure: Control of reaction conditions to maximize product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolopyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, blocking receptor binding, or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazoles: Other compounds in this class with similar structures.
Phenyl Derivatives: Compounds with similar phenyl ring substitutions.
Uniqueness
Structural Features: Unique combination of butyl, hydroxyl, and pentyl groups.
Biological Activity: Distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-butyl-3-(2-hydroxyphenyl)-4-(3-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O3/c1-3-5-9-16-32-19-12-10-11-18(17-19)25-22-23(20-13-7-8-14-21(20)30)27-28-24(22)26(31)29(25)15-6-4-2/h7-8,10-14,17,25,30H,3-6,9,15-16H2,1-2H3,(H,27,28) |
InChI Key |
OQNZMBUWYSZQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCC)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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